[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Overview
Description
“[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 .Chemical Reactions Analysis
The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.24 . It is a solid substance .Scientific Research Applications
Bone Disorders Treatment
A high-throughput screening identified a compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system for bone disorder treatments. The compound exhibited a dose-dependent increase in trabecular bone formation rate in rats, demonstrating its potential for treating osteoporosis and other bone-related conditions (Pelletier et al., 2009).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds displayed significant seizure protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalysis
Unsymmetrical NCN′ pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and demonstrated good activity and selectivity in catalytic applications, suggesting their utility in various synthetic and industrial processes (Roffe et al., 2016).
Peptide Conformation Stabilization
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptides, indicating its usefulness in designing bioactive peptides and understanding protein folding mechanisms (Bucci et al., 2018).
Anticancer Activity
Palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands showed significant anticancer activity against various human cancerous cell lines, underscoring their potential in developing new cancer therapies (Mbugua et al., 2020).
Mechanism of Action
Target of Action
The primary targets of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine are a variety of enzymes and receptors. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth factor signaling, cyclic nucleotide signaling, energy metabolism, vasoconstriction, and leukocyte trafficking .
Mode of Action
This compound interacts with its targets by acting as an antagonist or inhibitor . This means it binds to these targets and blocks their normal function, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways due to its wide range of targets. For instance, it can influence the cyclic nucleotide signaling pathway by inhibiting phosphodiesterase type 5 . It can also affect the insulin-like growth factor signaling pathway by modulating the insulin-like growth factor 1 receptor . Additionally, it can impact the energy metabolism pathway by inhibiting isocitrate dehydrogenase 1 .
Result of Action
The molecular and cellular effects of this compound’s action include antioxidative and antibacterial properties . It also affects the cell cycle . In addition, a pyrrolidin-1-yl derivative exhibited strong antiproliferative activities against four cancer cell lines .
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOQRUBOAQWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267955 | |
Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-04-9 | |
Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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